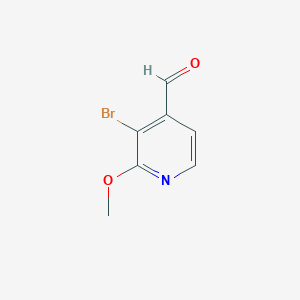
3-Bromo-2-methoxypyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxypyridine-4-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and an aldehyde group at the fourth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxypyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by formylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated intermediate is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-methoxypyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: 3-Bromo-2-methoxypyridine-4-carboxylic acid.
Reduction Reactions: 3-Bromo-2-methoxypyridine-4-methanol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-methoxypyridine-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxypyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, if used as a drug candidate, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.
2-Bromo-3-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.
Uniqueness: 3-Bromo-2-methoxypyridine-4-carbaldehyde is unique due to the specific positioning of the bromine, methoxy, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
3-bromo-2-methoxypyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNABLXMDDFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

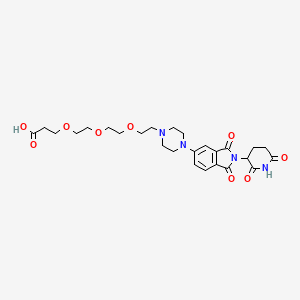
![4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline](/img/structure/B8176068.png)


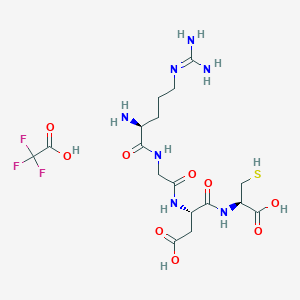

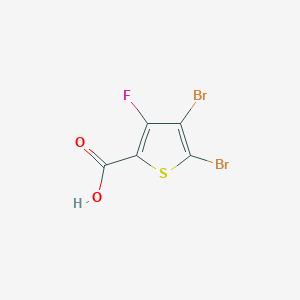


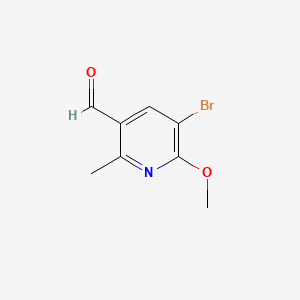
![Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B8176147.png)


